2-[(3-chloropyrazin-2-yl)oxy]ethan-1-ol
Description
2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol is a heterocyclic compound featuring a pyrazine ring substituted with a chlorine atom at the 3-position and an ethoxyethanol side chain. Its molecular formula is C₆H₇ClN₂O₂, with a molecular weight of 174.59 g/mol. The compound’s structure combines a polar hydroxyl group with a chlorinated pyrazine moiety, conferring unique solubility and reactivity properties.
The chlorine atom at the pyrazine 3-position enhances electrophilicity, making the compound a candidate for further functionalization in medicinal chemistry or agrochemical applications.
Properties
CAS No. |
1249888-58-1 |
|---|---|
Molecular Formula |
C6H7ClN2O2 |
Molecular Weight |
174.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-[(3-Chloropyrazin-2-yl)oxy]ethanone.
Reduction: Formation of 2-[(3-Chloropyrazin-2-yl)oxy]ethanamine.
Substitution: Formation of various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(3-Chloropyrazin-2-yl)oxy]ethan-1-ol exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[(3-chloropyrazin-2-yl)oxy]ethan-1-ol with structurally or functionally related compounds, focusing on molecular features, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Comparisons
Reactivity and Electronic Effects
- The chloropyrazine group in the target compound enhances electrophilicity compared to the electron-deficient tetrazine in 2-(6-phenyl-1,2,4,5-tetrazin-3-yl)ethan-1-ol . Chlorine’s electron-withdrawing effect may facilitate nucleophilic aromatic substitution, whereas tetrazines are more reactive in inverse electron-demand Diels-Alder reactions.
- The fluorinated analog (2-[(2,2-difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol) exhibits increased metabolic stability and lipophilicity due to fluorine’s electronegativity and hydrophobic character .
Solubility and Polarity The hydroxyl group in this compound likely improves water solubility compared to the piperazine derivative (2-(piperazin-1-yl)ethan-1-ol), which has a basic amine but lacks strong hydrogen-bond donors . The indole-containing compound (1-(N,N-diethylamino)-2-(3-indolyl)ethan-1-ol) is more lipophilic, aligning with its role as a hallucinogen precursor .
In contrast, tetrazine derivatives are pivotal in bioorthogonal chemistry for targeted drug delivery , while piperazine derivatives are widely used in CNS therapeutics .
Research Findings and Data Gaps
- confirms the existence of 1-(3-chloropyrazin-2-yl)ethanol (CAS 121246-84-2), a structural analog lacking the ether linkage, highlighting the importance of the ether group in modulating solubility and bioavailability.
Unresolved Questions
- Exact solubility, melting point, and stability data for this compound are absent in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
